molecular formula C6H6N4S B6203330 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine CAS No. 1221974-33-9

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine

Katalognummer B6203330
CAS-Nummer: 1221974-33-9
Molekulargewicht: 166.2
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine is a chemical compound with the CAS Number: 1221974-33-9 . It has a molecular weight of 166.21 .

It has a molecular weight of 166.21 .

Wissenschaftliche Forschungsanwendungen

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine has been studied extensively for its potential as a therapeutic agent, with applications in the treatment of various diseases and disorders. It has been studied for its potential as an anti-cancer agent, with studies showing that this compound can inhibit the growth of certain cancer cell lines. It has also been studied for its potential as an anti-inflammatory agent, with studies showing that it can reduce inflammation in the lungs and other organs. Furthermore, this compound has been studied for its potential as an anti-diabetic agent, with studies showing that it can reduce blood glucose levels in diabetic patients. Additionally, this compound has been studied for its potential as an anti-osteoporosis agent, with studies showing that it can prevent bone loss in osteoporosis patients.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine in laboratory experiments include its low molecular weight, which makes it easy to handle and store, and its ability to be synthesized in a multi-step process. Additionally, this compound has been shown to have various biochemical and physiological effects, making it a useful compound for laboratory experiments. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is a relatively unstable compound, and may decompose in the presence of light or oxygen. Additionally, this compound may interact with other compounds in the laboratory, making it difficult to use in experiments.

Zukünftige Richtungen

Given the potential of 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine as a therapeutic agent, there are many future directions for research on this compound. One potential direction of research is to further investigate the mechanism of action of this compound, in order to better understand how it works and how it can be used therapeutically. Additionally, further research could be done to investigate the potential of this compound as an anti-cancer agent, as well as to investigate its potential as an anti-inflammatory, anti-diabetic, and anti-osteoporosis agent. Finally, further research could be done to investigate the potential of this compound as an anti-microbial, anti-viral, and anti-fungal agent.

Synthesemethoden

6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine can be synthesized through a multi-step process that involves the reaction of the starting materials 2-amino-6-methyl-1,3-thiazole and 4,5-dihydroxy-2-pyrazine. The first step of the reaction involves the formation of a Schiff base by the condensation of the two starting materials. This is followed by the reduction of the Schiff base to the desired this compound product using a reducing agent such as sodium borohydride. Other methods of synthesis of this compound include the reaction of 2-amino-6-methyl-1,3-thiazole and 4,5-dihydroxy-2-pyrazine in the presence of a catalyst, such as palladium on carbon, and the reaction of 2-amino-6-methyl-1,3-thiazole and 4,5-dihydroxy-2-pyrazine in the presence of an acidic medium.

Safety and Hazards

The safety information for 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-[1,3]thiazolo[4,5-b]pyrazin-2-amine involves the condensation of 2-amino-4-methylthiazole with 2-bromo-3-nitropyrazine followed by reduction of the nitro group and cyclization of the resulting intermediate.", "Starting Materials": [ "2-amino-4-methylthiazole", "2-bromo-3-nitropyrazine", "Sodium borohydride", "Acetic acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-amino-4-methylthiazole in acetic acid and add 2-bromo-3-nitropyrazine. Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride to the reaction mixture and stir for an additional 2 hours.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Step 5: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent." ] }

CAS-Nummer

1221974-33-9

Molekularformel

C6H6N4S

Molekulargewicht

166.2

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.